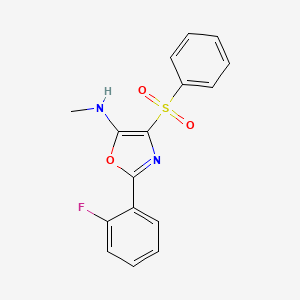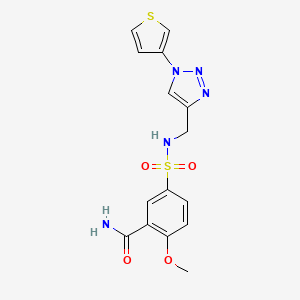
2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention due to its potential applications in various scientific fields. Its unique molecular structure combines a methoxybenzamide core with a sulfonamide and triazole moiety, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide typically involves a multi-step process. The key steps generally include:
Formation of 1-(thiophen-3-yl)-1H-1,2,3-triazole: : This can be achieved through the Huisgen cycloaddition reaction of azides and alkynes.
Sulfamoylation: : The triazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Coupling with 2-methoxy-5-aminobenzamide: : Finally, the sulfonamide-triazole intermediate is coupled with 2-methoxy-5-aminobenzamide under appropriate conditions, such as using coupling reagents like EDCI/HOBt or similar agents.
Industrial Production Methods
Industrial production would focus on optimizing yield and purity, utilizing large-scale synthesis reactors and automation. Key considerations include reaction temperature control, solvent selection, and purification techniques like crystallization or chromatography to ensure high-quality end products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The methoxy group can undergo oxidation to form corresponding quinone derivatives.
Reduction: : Sulfonamide groups can be reduced under specific conditions to amine derivatives.
Substitution: : The benzamide core is susceptible to electrophilic and nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic halogens or nucleophiles in the presence of catalysts such as aluminum chloride.
Major Products
Oxidized methoxy derivatives
Reduced sulfonamide derivatives
Substituted benzamide compounds
Aplicaciones Científicas De Investigación
2-Methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide has versatile applications:
Chemistry: : Used as a precursor in complex molecule synthesis and functional group transformations.
Biology: : Explored for its potential in enzyme inhibition and protein binding studies.
Medicine: : Investigated for its pharmacological properties, including antibacterial, antifungal, or anticancer activities.
Industry: : Used in the development of advanced materials and as a key intermediate in agrochemical production.
Mecanismo De Acción
The compound exerts its effects through multiple molecular targets:
Molecular Targets: : Enzymes, receptors, and proteins that interact with the methoxy, sulfonamide, or triazole moieties.
Pathways Involved: : Disruption of enzymatic activity, inhibition of protein-protein interactions, and interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-nitrobenzamide: : Similar benzamide core but with nitro functionality.
5-(Thiophen-3-yl)-1H-1,2,3-triazole-4-carboxamide: : Shares the triazole and thiophene components.
N-(2-Methoxy-5-sulfamoylphenyl)acetamide: : Another sulfonamide derivative with a similar aromatic structure.
Uniqueness
The uniqueness of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide lies in its combination of functional groups which confer distinct reactivity patterns and biological activity profiles, making it a valuable compound for diverse scientific investigations and potential therapeutic applications.
Propiedades
IUPAC Name |
2-methoxy-5-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S2/c1-24-14-3-2-12(6-13(14)15(16)21)26(22,23)17-7-10-8-20(19-18-10)11-4-5-25-9-11/h2-6,8-9,17H,7H2,1H3,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDXRTIWUCLWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
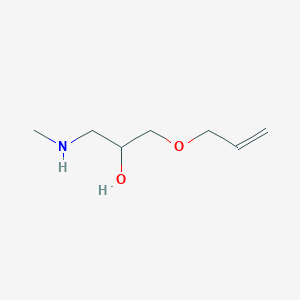
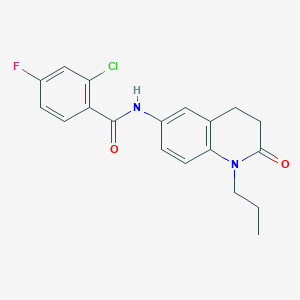
![1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2503310.png)
![ethyl 2-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2503312.png)
![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)
![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)
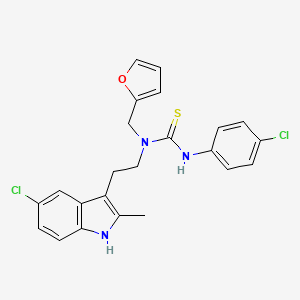
![ethyl 4-(2-((4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2503327.png)
![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)
![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)
